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Introduction
Xanthorhodopsin (xR) is a unique light-driven proton pump found in the halophilic eubacterium

Salinibacter ruber.[1][2][3] Unlike other microbial rhodopsins that typically rely on a single

retinal chromophore, xanthorhodopsin possesses a dual chromophore system.[1][4] In addition

to the covalently bound retinal, it non-covalently binds a C40-carotenoid acyl glycoside,

salinixanthin, which functions as a light-harvesting antenna.[2][3][4] This antenna absorbs

light in a spectral region where retinal absorption is low and efficiently transfers the energy to

the retinal chromophore, thereby enhancing the efficiency of proton pumping.[4][5][6] The tight

and specific binding of salinixanthin is critically dependent on the presence of retinal in its

binding pocket.[2][3]

These application notes provide detailed protocols for the preparation of carotenoid-free

xanthorhodopsin and the subsequent reconstitution with its native carotenoid antenna,

salinixanthin. Understanding this reconstitution process is crucial for structure-function

studies, the development of artificial light-harvesting systems, and for screening potential

modulators of rhodopsin function in drug development.
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Table 1: Spectral Properties of Chromophores in
Xanthorhodopsin

Chromophore State
Absorption Maxima
(nm)

Reference

Retinal Bound to native xR ~560 (shoulder) [5][7]

Salinixanthin Bound to native xR 456, 486, 521 [2][5]

Salinixanthin
Unbound (in organic

solvent or detergent)

Broader, less resolved

bands
[2][8]

Retinal Oxime
After hydroxylamine

bleaching
~364-370 [4][5]

Table 2: Key Parameters for Salinixanthin Reconstitution
Parameter Value/Condition Reference

Carotenoid Removal
Oxidation with ammonium

persulfate
[8][9][10]

Salinixanthin Extraction

Solvent
Acetone/methanol (7:3) [7]

Reconstitution Buffer
0.15% DDM, 50 mM MES (pH

5.7), 100 mM NaCl
[8]

Carotenoid/Retinal Molar Ratio

for Reconstitution
~1.5:1 for ~85% reconstitution [8]

Indicator of Successful

Reconstitution

Sharpening of salinixanthin

vibronic bands (521, 486, 456

nm) and restoration of CD

signal

[2][8]

Experimental Protocols
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This protocol describes the removal of the salinixanthin antenna from xanthorhodopsin using

ammonium persulfate, a method that has been shown to have little effect on the retinal

chromophore.[8][9][10]

Materials:

Cell membranes of Salinibacter ruber containing xanthorhodopsin

Ammonium persulfate (APS)

Buffer: 50 mM MES, pH 5.7

Detergent: n-dodecyl-β-D-maltopyranoside (DDM)

Centrifuge

Procedure:

Membrane Suspension: Resuspend the S. ruber cell membranes containing

xanthorhodopsin in 50 mM MES buffer (pH 5.7).

Oxidation of Salinixanthin: Add ammonium persulfate to the membrane suspension to a

final concentration of 5 mM. Incubate in the dark at room temperature. Monitor the bleaching

of salinixanthin by observing the decrease in absorbance at its characteristic peaks (486

and 521 nm). The incubation time can range from a few hours to overnight.[9]

Washing: Pellet the membranes by centrifugation (e.g., 144,000 x g) and wash several times

with buffer to remove the ammonium persulfate and any oxidized carotenoid fragments.[2]

Solubilization (Optional but Recommended for Reconstitution): To facilitate reconstitution,

solubilize the carotenoid-free xanthorhodopsin membranes. Incubate the washed membrane

pellet in a buffer containing 0.15% DDM, 50 mM MES (pH 5.7), and 100 mM NaCl for at least

4 hours.[8]

Clarification: Centrifuge the solubilized sample at high speed (e.g., 250,000 x g) to remove

any unsolubilized material. The supernatant contains the solubilized, carotenoid-free

xanthorhodopsin.[7][8]
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Protocol 2: Extraction and Purification of Salinixanthin
This protocol outlines the extraction of salinixanthin from S. ruber cell membranes.

Materials:

Cell membranes of Salinibacter ruber

Acetone

Methanol

Rotary evaporator

Procedure:

Extraction: Extract the total lipids and pigments from the S. ruber cell membranes using an

acetone/methanol (7:3 v/v) mixture.[7]

Precipitation of Phospholipids: Add cold acetone to the extract to precipitate the

phospholipids.

Centrifugation: Remove the precipitated phospholipids by centrifugation.

Solvent Evaporation: Evaporate the solvent from the supernatant containing the

salinixanthin using a rotary vacuum evaporator.

Storage: Store the purified salinixanthin under an inert atmosphere (e.g., argon or nitrogen)

at low temperature (-20°C or below) to prevent oxidation.

Protocol 3: Reconstitution of Carotenoid-Free
Xanthorhodopsin with Salinixanthin
This protocol describes the reintroduction of purified salinixanthin into the carotenoid-free

xanthorhodopsin.

Materials:
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Solubilized, carotenoid-free xanthorhodopsin (from Protocol 1)

Purified salinixanthin (from Protocol 2)

Ethanol (for dissolving salinixanthin)

Reconstitution Buffer: 0.15% DDM, 50 mM MES (pH 5.7), 100 mM NaCl

UV-Vis Spectrophotometer

Circular Dichroism (CD) Spectropolarimeter

Procedure:

Preparation of Salinixanthin Solution: Dissolve the purified salinixanthin in a minimal

amount of ethanol.

Reconstitution: Add aliquots of the salinixanthin solution to the solubilized, carotenoid-free

xanthorhodopsin. The final concentration of ethanol should be kept low (e.g., less than 0.5%

of the total volume).[2] The reconstitution rate is dependent on the salt concentration; in 100

mM salt, it occurs within minutes.[8]

Incubation: Incubate the mixture at room temperature. The incubation time can vary, but

reconstitution is often rapid in the presence of detergent.[8]

Monitoring Reconstitution:

UV-Vis Spectroscopy: Monitor the reconstitution by observing the changes in the

absorption spectrum. Successful reconstitution is indicated by the appearance and

sharpening of the characteristic vibronic bands of bound salinixanthin at 521, 486, and

456 nm.[2][8]

Circular Dichroism Spectroscopy: Measure the CD spectrum. The restoration of the

characteristic CD bands in the visible region confirms that the salinixanthin has re-

entered its native, chiral binding site.[7][8]

Titration (Optional): To determine the stoichiometry, perform a titration by adding increasing

amounts of salinixanthin to a fixed concentration of carotenoid-free xanthorhodopsin and
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monitor the spectral changes until saturation is reached. A molar ratio of approximately 1.5:1

(salinixanthin to retinal) can achieve about 85% reconstitution.[8]
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Workflow for the reconstitution of xanthorhodopsin with salinixanthin.
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Energy transfer pathway in reconstituted xanthorhodopsin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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